Benzamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-

Description

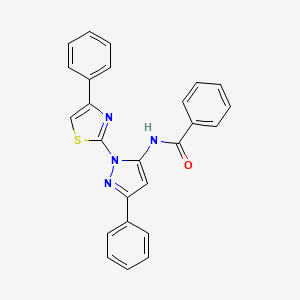

Benzamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- (hereafter referred to as the target compound) is a heterocyclic benzamide derivative featuring a pyrazole core substituted at the 1-position with a 4-phenylthiazole moiety and at the 3-position with a phenyl group. Its structure combines a pyrazole ring (a five-membered diaromatic ring with two adjacent nitrogen atoms) with a thiazole (a five-membered ring containing sulfur and nitrogen) and benzamide functionalities.

Properties

CAS No. |

74101-25-0 |

|---|---|

Molecular Formula |

C25H18N4OS |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

N-[5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide |

InChI |

InChI=1S/C25H18N4OS/c30-24(20-14-8-3-9-15-20)27-23-16-21(18-10-4-1-5-11-18)28-29(23)25-26-22(17-31-25)19-12-6-2-7-13-19/h1-17H,(H,27,30) |

InChI Key |

PKVYTRCQXPBNNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole nucleus is commonly synthesized via cyclization of hydrazines with β-diketones or related precursors. For example, potassium 2-cyano-ethylene-1-thiolate salts can be alkylated with alkyl halides at room temperature to form intermediates such as N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide. Subsequent reaction with hydrazine hydrate under reflux in ethanol with catalytic piperidine yields 5-aminopyrazole derivatives.

Reaction Scheme Summary:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Potassium 2-cyano-ethylene-1-thiolate + Alkyl halide | Room temperature | N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide |

| 2 | Above intermediate + Hydrazine hydrate | Reflux in ethanol, catalytic piperidine | 5-Aminopyrazole benzamide derivative |

This method provides a versatile route to pyrazole intermediates with functional groups amenable to further substitution.

Formation of the Benzamide Moiety

The final benzamide is formed by acylation of the pyrazole-thiazole intermediate with benzoyl chloride or benzoyl derivatives. This reaction is typically conducted in an organic solvent such as ethanol or dichloromethane at room temperature or slightly elevated temperatures with stirring for several hours. The product precipitates upon cooling and is purified by recrystallization.

| Parameter | Details |

|---|---|

| Solvent | Ethanol or dichloromethane |

| Temperature | Room temperature to reflux |

| Reaction Time | 2–4 hours |

| Purification | Filtration and recrystallization |

This step yields the target compound, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)benzamide, with high purity and yield.

- The intermediates and final products are characterized by spectroscopic methods including ^1H NMR, ^13C NMR, IR, and mass spectrometry.

- For example, the 5-aminopyrazole intermediate shows characteristic broad singlets for NH2 groups around 5.37 ppm in ^1H NMR and carbonyl stretches near 1639 cm^-1 in IR spectra.

- The final benzamide derivative exhibits amide NH signals in the range of 8.0–10.0 ppm and aromatic protons between 7.0–8.0 ppm in ^1H NMR, confirming successful acylation.

- Mass spectrometry confirms molecular weights consistent with the expected formula (e.g., m/z 422.5 for the target compound).

| Step No. | Reaction Type | Key Reactants | Conditions | Product | Analytical Confirmation |

|---|---|---|---|---|---|

| 1 | Alkylation | Potassium 2-cyano-ethylene-1-thiolate + Alkyl halide | Room temp | N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide | Elemental analysis, IR |

| 2 | Cyclization | Above + Hydrazine hydrate | Reflux ethanol, piperidine catalyst | 5-Aminopyrazole benzamide | ^1H NMR, MS, IR |

| 3 | Thiazole substitution | Pyrazole intermediate + thiazole reagent | Mild conditions | Pyrazole-thiazole intermediate | NMR, MS |

| 4 | Acylation | Pyrazole-thiazole intermediate + Benzoyl chloride | Room temp, ethanol | Target benzamide compound | ^1H NMR, ^13C NMR, MS, IR |

The preparation of Benzamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- involves a multi-step synthetic route starting from cyano-ethylene thiolate salts, progressing through pyrazole formation, thiazole substitution, and final benzamide acylation. The methods are well-documented with detailed spectroscopic and analytical data supporting the structure and purity of intermediates and final products. These preparation strategies are robust and adaptable for producing derivatives with potential pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives, including N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-, have been extensively studied for their pharmacological properties. These compounds are known to interact with various biological targets, making them valuable in drug design and development.

Key Pharmacological Properties

- Antimicrobial Activity : Benzamide derivatives exhibit antimicrobial properties that can be utilized in developing new antibiotics. The presence of the thiazole moiety enhances this activity against a range of pathogens.

- Anticancer Potential : Research indicates that certain benzamide derivatives can inhibit cancer cell proliferation. Studies have shown promising results in targeting specific cancer cell lines, suggesting their utility in oncology.

Neuropharmacology

Recent studies have highlighted the role of benzamide derivatives in modulating neurotransmitter systems. They have shown promise as potential treatments for neurological disorders.

Synthetic Chemistry

The synthesis of benzamide derivatives involves various strategies aimed at enhancing yield and reducing toxicity. Novel synthetic routes have been developed to improve the efficiency of producing these compounds.

Synthesis Techniques

- Multi-step Synthesis : Involves several chemical reactions to construct the desired molecular structure.

- Green Chemistry Approaches : Recent advancements focus on environmentally friendly methods that minimize waste and hazardous byproducts.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies assessed the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of N-pyrazolylbenzamide derivatives. Key comparisons include:

Compound 10 (N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide)

- Structural Differences : Replaces the thiazole in the target compound with a benzodiazolyl group and introduces a 4-methylpiperazinyl substituent on the benzamide .

- Compound 10 demonstrated superior solubility and cellular permeability in FOXO1 inhibition assays compared to other analogs, highlighting the importance of hydrophilic substituents .

N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)benzamide (5a) and Derivatives

- Structural Differences : Features a tert-butyl group at the pyrazole 3-position and a 4-chlorophenyl group at the 1-position .

- Derivatives like 5m (with a trifluoromethyl group) show enhanced metabolic stability due to the electron-withdrawing CF₃ group, a feature absent in the target compound .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural Differences : Lacks the pyrazole-thiazole core, instead employing a dimethoxyphenethylamine-linked benzamide .

- Functional Impact :

- The dimethoxy groups on Rip-B contribute to hydrogen bonding and electronic effects, differing from the thiazole’s sulfur-mediated interactions in the target compound.

Pharmacological and Physicochemical Properties

Solubility and Permeability

- The target compound’s thiazole and phenyl groups likely reduce aqueous solubility compared to piperazinyl-substituted analogs like Compound 10. However, the thiazole’s sulfur atom may facilitate interactions with metalloenzymes or receptors .

- Lipophilicity (logP) is expected to be higher than Rip-B (with polar methoxy groups) but lower than tert-butyl-substituted 5a .

Spectroscopic Profiles

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- (C₁₈H₁₈N₄OS) is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure integrates a benzamide core with thiazole and pyrazole moieties, contributing to its unique pharmacological profile. The molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which play crucial roles in its biological interactions.

Biological Activities

Benzamide derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Research has shown that certain benzamide derivatives can inhibit cancer cell proliferation by targeting specific pathways. For instance, compounds similar to N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-benzamide have been evaluated for their ability to inhibit RET kinase, a target in cancer therapy .

- Antimicrobial Properties : Some benzamide derivatives have demonstrated significant antimicrobial activity against various pathogens. For example, studies indicated that certain substituted benzamides showed larvicidal effects against mosquito larvae and fungicidal activity against plant pathogens .

- Receptor Binding Affinity : Interaction studies reveal that this compound may exhibit binding affinity to various receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in conditions like schizophrenia and depression.

Synthesis Methods

The synthesis of N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-benzamide can be achieved through several chemical routes, often involving multi-step processes that include condensation reactions between appropriate precursors. The following table summarizes some common synthesis methods:

| Synthesis Method | Description |

|---|---|

| Condensation Reaction | Involves the reaction of thiazole and pyrazole derivatives with benzamide under acidic or basic conditions. |

| Cyclization | Formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds. |

| Functionalization | Introduction of substituents on the aromatic rings to enhance biological activity and selectivity. |

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzamide derivatives:

- Antitumor Studies : A study on a related compound demonstrated significant antitumor effects in vivo, with patients showing prolonged survival rates when treated with benzamide derivatives targeting specific kinases involved in tumor growth .

- In Vitro Assays : Preliminary bioassays have shown that compounds similar to N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-benzamide exhibit high larvicidal activity at concentrations as low as 10 mg/L, indicating potential use in pest control .

- Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds may interact with multiple cellular targets, influencing pathways involved in cell proliferation and apoptosis .

Q & A

Q. Key Considerations :

- Solvent selection (e.g., ethanol, THF) impacts reaction efficiency.

- Catalysts like DBU or POCl₃ may enhance cyclization ().

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures product purity.

How can researchers verify the structural integrity of this compound post-synthesis?

Basic

Structural validation requires a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Confirm presence of amide (C=O stretch ~1650 cm⁻¹) and thiazole (C-S-C stretch ~690 cm⁻¹).

- NMR :

- ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), pyrazole NH (δ ~12 ppm, broad).

- ¹³C NMR: Amide carbonyl (δ ~167 ppm), thiazole C-S (δ ~125–135 ppm).

- Elemental Analysis : Match experimental vs. calculated C, H, N, S percentages (Δ < 0.4%).

- X-ray Crystallography : Use SHELXL for refinement (ORTEP for visualization) to resolve ambiguous stereochemistry ().

How to resolve contradictions in spectroscopic data during derivative characterization?

Advanced

Conflicting data (e.g., unexpected NMR splitting or IR shifts) may arise due to:

- Tautomerism : Pyrazole-thiazole systems exhibit keto-enol tautomerism; use variable-temperature NMR to identify dominant forms.

- Impurities : Employ HPLC-MS to detect byproducts (e.g., unreacted intermediates).

- Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra (software: Gaussian, ORCA) ().

Q. Example Workflow :

Re-purify the compound.

Acquire high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Cross-validate with X-ray diffraction (if crystalline).

What experimental designs are optimal for assessing antibiofilm activity?

Advanced

For biofilm inhibition studies (e.g., against Candida albicans):

-

In Vitro Assay : Use 96-well microtiter plates with crystal violet staining.

-

Key Metrics :

Parameter Value Range Incubation Time 24–48 h Biofilm Biomass OD₅₇₀ nm BIC₅₀ Threshold <1 µM (high activity)

Follow-Up : Perform time-kill assays and SEM imaging to validate biofilm disruption.

How to conduct molecular docking studies for structure-activity relationship (SAR) analysis?

Advanced

Step 1 : Target Preparation

- Retrieve protein structure (e.g., C. albicans adhesin) from PDB. Remove water molecules and add polar hydrogens.

Step 2 : Ligand Preparation

- Optimize compound geometry (software: Avogadro), assign Gasteiger charges, and save as .pdbqt.

Step 3 : Docking Simulation

Q. Example Results :

| Derivative | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| 9c () | -8.2 | π-π stacking (thiazole-Phe), H-bond (amide-Tyr) |

What strategies mitigate low yields in multi-step syntheses?

Q. Advanced

Q. Case Study :

- Traditional reflux: 45% yield (THF, 12 h).

- Microwave (100°C, 300 W): 72% yield in 1 h.

How to address discrepancies between computational predictions and experimental bioactivity?

Advanced

Discrepancies may arise from:

- Solvent Effects : Simulations often neglect solvation; use explicit solvent models (e.g., TIP3P water).

- Protein Flexibility : Employ molecular dynamics (MD) simulations (software: GROMACS) to account for conformational changes.

- Off-Target Binding : Validate via competitive binding assays (e.g., SPR or ITC) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.